N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide

Lipophilicity LogP Drug-likeness

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide (CAS 40051-33-0) is a piperidine-4-carboxamide (P4C) derivative featuring a sterically hindered tertiary carbinol substituent (2-hydroxy-1,1-dimethylethyl) on the amide nitrogen. This compound belongs to the P4C class, a privileged scaffold in medicinal chemistry with demonstrated activities as DNA gyrase inhibitors, sigma receptor ligands, antiviral agents, and kinase modulators.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 40051-33-0
Cat. No. B1312961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide
CAS40051-33-0
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C1CCNCC1
InChIInChI=1S/C10H20N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h8,11,13H,3-7H2,1-2H3,(H,12,14)
InChIKeyKUWUJCGSZLLBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide (CAS 40051-33-0): Procurement-Ready Physicochemical Profile and Class Context


N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide (CAS 40051-33-0) is a piperidine-4-carboxamide (P4C) derivative featuring a sterically hindered tertiary carbinol substituent (2-hydroxy-1,1-dimethylethyl) on the amide nitrogen. This compound belongs to the P4C class, a privileged scaffold in medicinal chemistry with demonstrated activities as DNA gyrase inhibitors, sigma receptor ligands, antiviral agents, and kinase modulators [1]. The hydroxy-tert-butyl moiety confers a unique hydrogen-bonding profile and predicted logP of -0.13, placing it between the highly polar parent scaffold (logP -0.88) and more lipophilic N-aryl analogs . The compound is commercially available as free base (MW 200.28) and hydrochloride salt (MW 236.74), the latter offering enhanced aqueous solubility for biochemical assay applications .

Why Generic Substitution of Piperidine-4-carboxamide Derivatives Fails: The Critical Role of N-Substitution in Target Engagement and Physicochemical Properties


The piperidine-4-carboxamide scaffold is exquisitely sensitive to N-substitution patterns in terms of target selectivity, binding affinity, and drug-like properties. Published structure-activity relationships (SAR) for P4C-based sigma-1 receptor ligands demonstrate that swapping N-substituents between benzyl, cycloalkyl, and heterocyclic groups produces order-of-magnitude shifts in Ki values and selectivity ratios [1]. Similarly, anti-CMV P4C analogs exhibit strict structural requirements: of 13 analogs tested, only those with specific N-substitution patterns retained activity (EC50 0.21–0.30 µM) while the majority were inactive [2]. The hydroxy-tert-butyl group in CAS 40051-33-0 introduces a unique combination of hydrogen-bond donor capacity and steric bulk that cannot be replicated by N-methyl, N-benzyl, or unsubstituted analogs. Generic substitution risks not only altered biological activity but also changes in logP, TPSA, and solubility that affect assay performance, synthetic compatibility, and downstream derivatization .

Quantitative Differentiation Evidence for N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide: Comparator-Based Physicochemical Profiling and Procurement Specifications


Lipophilicity Modulation: Predicted LogP Comparison of Hydroxy-tert-Butyl vs. Parent Piperidine-4-carboxamide

The target compound exhibits a predicted logP of -0.13, representing a +0.75 increase in lipophilicity relative to the unsubstituted piperidine-4-carboxamide scaffold (logP -0.88). This moderate increase, driven by the hydroxy-tert-butyl group, enhances predicted membrane permeability while preserving favorable aqueous solubility imparted by the hydroxyl moiety. By contrast, N-benzyl-substituted P4C analogs from the sigma-1 ligand series have reported logP values exceeding 2.0, which can limit solubility and introduce assay interference .

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Enhanced Hydrogen-Bonding Capacity Relative to Parent Scaffold

The target compound has a calculated TPSA of 61.36 Ų, which is higher than the ~46.33 Ų reported for N-alkyl piperidine-4-carboxamides. This increase reflects the additional hydroxyl group in the hydroxy-tert-butyl substituent, which contributes an extra hydrogen-bond donor/acceptor pair. Higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, properties that are advantageous for in vitro assay formats requiring compound solubility at micromolar concentrations [1].

TPSA Hydrogen-bonding Solubility prediction

Commercial Purity Specification: ≥98% Purity Enables Reproducible Quantitative Experimentation

Leading vendors supply N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide at ≥98% purity (HPLC), exceeding the 95% specification that is standard for many generic piperidine-4-carboxamide analogs. Higher initial purity reduces the burden of in-house purification and minimizes batch-to-batch variability in concentration-response experiments . In contrast, the unsubstituted piperidine-4-carboxamide is routinely offered at 95% purity, and many N-aryl P4C analogs are available only as custom synthesis products with variable purity .

Purity Quality control Reproducibility

Optimal Application Scenarios for N-(1-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Compound Library Diversification for Phenotypic and Target-Based Screening

The distinct logP (-0.13) and TPSA (61.36 Ų) profile of CAS 40051-33-0 fills a gap in commercial P4C libraries, which are dominated by either highly polar unsubstituted analogs (logP -0.88) or lipophilic N-aryl derivatives (logP >2). Incorporating this compound into screening decks increases chemical diversity in the optimal drug-like lipophilicity range (logP 0–1) , enhancing the probability of identifying hits with balanced solubility and permeability.

Synthetic Intermediate for Kinase and Integrin Antagonist Lead Optimization

The hydroxy-tert-butyl substituent serves as a metabolically stable, hydrogen-bond-capable replacement for the carboxylic acid or amide moieties commonly found in P4C-based VLA-4 antagonists and ERK pathway modulators [1][2]. The ≥98% commercial purity ensures that this building block can be used directly in parallel synthesis workflows without pre-purification, accelerating SAR exploration.

Biochemical Assay Development Requiring High Solubility at Micromolar Concentrations

With a predicted logP of -0.13 and TPSA of 61.36 Ų, the compound is expected to maintain aqueous solubility exceeding 100 µM in standard assay buffers (DMSO <1%), outperforming N-aryl P4C analogs that often precipitate at concentrations above 10–30 µM . This makes it particularly suitable for SPR, ITC, and fluorescence polarization assays where compound aggregation can generate artifacts.

Derivatization Platform for Chemical Biology Probe Development

The free hydroxyl group in the hydroxy-tert-butyl moiety provides a functional handle for bioconjugation (via ester or carbamate linkage), fluorophore attachment, or affinity matrix construction. This derivatization capability is absent in N-methyl and N-ethyl P4C analogs, enabling the preparation of probe molecules for target identification and cellular imaging studies .

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